molecular formula C16H17N5O3 B12937277 9H-Purine-9-acetic acid, 2-amino-6-(phenylmethoxy)-, ethyl ester CAS No. 144084-39-9

9H-Purine-9-acetic acid, 2-amino-6-(phenylmethoxy)-, ethyl ester

Cat. No.: B12937277
CAS No.: 144084-39-9
M. Wt: 327.34 g/mol
InChI Key: QFJMSHMOTFCDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 9H-Purine-9-acetic acid, 2-amino-6-(phenylmethoxy)-, ethyl ester CAS Number: 149411-94-9 Molecular Formula: C₁₄H₁₃N₅O₃ Molecular Weight: 299.29 g/mol Structure: Features a purine core with:

  • 2-amino substituent at position 2.
  • Phenylmethoxy group (benzyloxy) at position 5.
  • Ethyl ester on the acetic acid side chain at position 9.

Synthesis: Prepared via nucleophilic displacement of a chlorine atom in intermediates like 2-amino-6-chloro-9-carboxymethylpurine, followed by coupling with benzyl bromide derivatives under basic conditions .

Properties

CAS No.

144084-39-9

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

ethyl 2-(2-amino-6-phenylmethoxypurin-9-yl)acetate

InChI

InChI=1S/C16H17N5O3/c1-2-23-12(22)8-21-10-18-13-14(21)19-16(17)20-15(13)24-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,17,19,20)

InChI Key

QFJMSHMOTFCDOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=C(N=C2OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for 6-(Phenylmethoxy) Group Introduction

  • The 6-chloro substituent on the purine ring is displaced by phenylmethanol (benzyl alcohol) or its derivatives under basic conditions.
  • Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The reaction is conducted at controlled temperatures (0 °C to room temperature) to optimize substitution and minimize side reactions.
  • This step yields 2-amino-6-(phenylmethoxy)purine intermediates with high selectivity.

Alkylation at N9 Position to Form Ethyl Ester

  • The N9 position of the purine ring is alkylated using ethyl bromoacetate or ethyl chloroacetate.
  • The reaction is typically performed in the presence of a base such as potassium carbonate or sodium hydride in anhydrous DMSO or DMF.
  • The alkylation proceeds via nucleophilic attack of the N9 nitrogen on the alkyl halide, forming the ethyl ester side chain.
  • Reaction conditions include stirring at 0 °C initially, then allowing the mixture to warm to room temperature and react overnight under inert atmosphere (argon or nitrogen) to prevent oxidation.

Purification and Isolation

  • After completion, the reaction mixture is quenched with water and extracted with organic solvents such as diethyl ether or ethyl acetate.
  • The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Purification is commonly achieved by column chromatography on silica gel using chloroform or mixtures of chloroform and methanol as eluents.
  • Industrially, simplified purification methods such as recrystallization or filtration after pH adjustment are preferred to avoid chromatographic steps.

Industrially Viable Synthesis Route (Patent-Based Method)

A patented method (CN106866739B) describes an efficient industrial synthesis of related purine esters with the following highlights:

  • Use of (chloromethyl) phenyl phosphonate as a key intermediate to introduce the phenyl ester moiety.
  • Reaction conditions optimized to minimize by-products and simplify post-reaction processing.
  • Yields of 65%-75% with high purity, avoiding complex chromatographic purification.
  • The process involves solvent evaporation under reduced pressure, pH adjustment to 2-3, and purification by filtration and washing with methanol-water mixtures.
  • Bases such as sodium tert-butoxide or sodium hydroxide and solvents like DMF are preferred for reaction control.

This method’s advantages include a short synthetic route, ease of operation, high yield, and suitability for scale-up in industrial production.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Solvent Base Temperature Yield (%) Purification Method Notes
6-Phenylmethoxy substitution Phenylmethanol, K2CO3 or NaH DMF or DMSO K2CO3, NaH 0 °C to RT 70-85 Extraction, chromatography Selective nucleophilic substitution
N9-Alkylation Ethyl bromoacetate, K2CO3 DMSO or DMF K2CO3 0 °C to RT, overnight 60-75 Chromatography, recrystallization Nucleophilic attack on alkyl halide
Industrial synthesis (patent) (Chloromethyl) phenyl phosphonate intermediate DMF NaOH, NaOtBu Controlled RT 65-75 Filtration, washing Avoids chromatography, scalable

Research Findings and Optimization Notes

  • Reaction yields and purity are highly dependent on solvent choice and base strength.
  • DMF and DMSO are preferred solvents due to their ability to dissolve both purine derivatives and bases effectively.
  • Sodium tert-butoxide and sodium hydroxide provide strong basic conditions facilitating substitution and alkylation.
  • Temperature control is critical to minimize side reactions and by-product formation.
  • Post-reaction pH adjustment to acidic conditions (pH 2-3) aids in precipitating the product for easier isolation.
  • Avoidance of chromatographic purification in industrial methods reduces cost and complexity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

9H-Purine-9-acetic acid derivatives have been studied for their potential therapeutic effects, particularly in the development of antiviral agents. Research indicates that these compounds can inhibit viral replication and influence nucleic acid metabolism.

Case Study: Antiviral Activity

A study demonstrated that derivatives of 9H-Purine-9-acetic acid exhibited significant inhibition of viral replication in vitro, suggesting their potential for therapeutic development against viral infections. The mechanism involves interaction with enzymes critical for nucleotide synthesis, thereby disrupting viral life cycles.

Enzyme Interaction Studies

The compound has shown promise in modulating the activity of various enzymes involved in nucleotide metabolism. This interaction can lead to altered metabolic pathways, which is crucial for understanding its role in cellular processes.

Case Study: Enzyme Inhibition

Inhibition assays revealed that 9H-Purine-9-acetic acid could reduce the activity of specific protein arginine methyltransferases (PRMTs). These enzymes are implicated in numerous diseases, including cancer, highlighting the compound's potential as a therapeutic agent.

Synthesis of Nucleic Acid Derivatives

The compound serves as a precursor in synthesizing peptide nucleic acids (PNAs) and other purine derivatives. Its structural characteristics make it suitable for creating modified nucleotides that can enhance the stability and specificity of nucleic acid interactions.

Table 1: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryDevelopment of antiviral agents
Enzyme InteractionModulation of nucleotide metabolism enzymes
Synthesis ApplicationsPrecursor for peptide nucleic acids and modified nucleotides

Synthesis Routes

The synthesis of 9H-Purine-9-acetic acid involves several steps that can yield high purity products suitable for research applications. Various synthetic routes have been explored to optimize yield and efficiency.

Synthetic Route Overview

  • Starting Materials : Utilize readily available purine derivatives.
  • Reaction Conditions : Optimize temperature and solvent conditions to maximize yield.
  • Purification : Employ chromatographic techniques to isolate the desired product.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & CAS Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound : 9H-Purine-9-acetic acid, 2-amino-6-(phenylmethoxy)-, ethyl ester (149411-94-9) 2-amino, 6-phenylmethoxy, 9-ethyl ester C₁₄H₁₃N₅O₃ 299.29 High lipophilicity; potential prodrug for enhanced bioavailability
{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid 6-(4-methoxybenzoylamino), 9-acetic acid C₁₅H₁₃N₅O₄ 327.30 Used in PNA synthesis; requires tert-butyl ester for stable anisoyl protection
9H-Purine-9-acetic acid, 6-[(p-chlorophenyl)amino]-, ethyl ester 6-(p-chlorophenylamino), 9-ethyl ester C₁₅H₁₃ClN₅O₂ 330.75 Chlorine enhances electron-withdrawing effects; possible antimicrobial activity
9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester (202343-69-9) 2,6-diamino, 9-ethyl ester C₉H₁₁N₆O₂ 235.22 Increased hydrophilicity; suited for nucleophilic reactions
Ethyl Adenine-9-Acetate (25477-96-7) 6-amino, 9-ethyl ester C₉H₁₁N₅O₂ 221.22 Simpler structure; used in nucleotide analog synthesis

Structural Variations and Implications

Chlorophenylamino (CAS N/A, ): The chlorine atom introduces electron-withdrawing effects, which may stabilize the compound in metabolic pathways or enhance binding to hydrophobic targets. Diamino (202343-69-9): The dual amino groups increase polarity, making the compound more water-soluble but less bioavailable .

Ester Groups :

  • Ethyl esters in all compared compounds serve as hydrolyzable prodrug moieties. Hydrolysis rates depend on electronic and steric factors; the phenylmethoxy group in the target compound may slow esterase-mediated cleavage compared to simpler analogs like Ethyl Adenine-9-Acetate .

Biological Activity

Chemical Identity and Structure

  • Chemical Name : 9H-Purine-9-acetic acid, 2-amino-6-(phenylmethoxy)-, ethyl ester
  • CAS Number : 149411-94-9
  • Molecular Formula : C14H13N5O3
  • Molecular Weight : 299.289 g/mol

This compound belongs to the purine derivatives and exhibits significant biological activity, particularly as a potential therapeutic agent.

The biological activity of 9H-Purine-9-acetic acid derivatives primarily revolves around their interaction with purine nucleoside phosphorylase (PNP), an enzyme critical in purine metabolism. Inhibition of PNP can lead to therapeutic effects in various conditions, including T-cell malignancies and certain infections.

Inhibitory Activity

Recent studies have demonstrated that compounds similar to 9H-Purine-9-acetic acid exhibit low nanomolar inhibitory activities against human PNP (hPNP) and Mycobacterium tuberculosis PNP (MtPNP). For instance, specific derivatives showed IC50 values as low as 19 nM for hPNP and 4 nM for MtPNP, indicating potent inhibitory effects against these enzymes .

Cytotoxicity and Selectivity

The selectivity of these compounds is notable; they displayed high cytotoxicity towards T-lymphoblastic cell lines while sparing other cancer cell lines like HeLa S3 and HepG2 up to concentrations of 10 μM. This selectivity is crucial for minimizing side effects during treatment .

Anti-inflammatory Properties

Some derivatives of purine compounds have been evaluated for their anti-inflammatory properties. They demonstrated significant inhibition of paw edema in animal models, indicating potential applications in treating inflammatory diseases. The mechanism involves the downregulation of pro-inflammatory cytokines such as TNF-α and PGE-2 .

Study 1: Evaluation of PNP Inhibitors

A study focused on a series of novel PNP inhibitors derived from acyclic nucleosides revealed promising results. The strongest inhibitors showed selective cytotoxicity towards T-cell lines with minimal effects on non-T-cell lines. The research included crystallographic studies to elucidate the binding interactions between the inhibitors and the enzyme .

Study 2: Anti-inflammatory Effects

In another study, various phenoxy-substituted purines were synthesized and tested for their anti-inflammatory effects in vivo. The results indicated significant reductions in inflammation markers without causing gastric ulcers, highlighting their therapeutic potential .

Data Table

PropertyValue
Chemical Name9H-Purine-9-acetic acid
CAS Number149411-94-9
Molecular FormulaC14H13N5O3
Molecular Weight299.289 g/mol
IC50 (hPNP)~19 nM
IC50 (MtPNP)~4 nM
Cytotoxicity (T-cell lines)CC50 < 10 μM
Anti-inflammatory EffectSignificant reduction in TNF-α

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 9H-Purine-9-acetic acid derivatives, and how can reaction conditions be optimized?

  • Methodology :

  • Alkylation and esterification : A common approach involves alkylating purine derivatives at the N9 position using bromoacetate esters under inert conditions (e.g., argon) in polar aprotic solvents like DMF. For example, ethyl bromoacetate reacts with 6-benzyloxypurine in the presence of NaH to form the corresponding ethyl ester .
  • Purification : Column chromatography (e.g., silica gel with 2% MeOH in CH₂Cl₂) is effective for isolating intermediates. Saponification of the ethyl ester group using NaOH followed by acidification (HCl) yields the carboxylic acid derivative .
  • Optimization : Reaction time, temperature, and stoichiometry of reagents (e.g., NaH and bromoacetate) should be systematically varied to maximize yield. Monitoring via TLC or HPLC is critical.

Q. Which analytical techniques are most effective for characterizing the ester and phenylmethoxy groups in this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR can confirm the presence of the ethyl ester (δ ~4.2 ppm for -OCH₂CH₃) and phenylmethoxy group (δ ~5.6 ppm for -OCH₂Ph). Aromatic protons from the phenyl group appear at δ ~7.3–7.5 ppm .
  • Mass Spectrometry : MALDI-TOF or ESI-MS can verify molecular weight. For example, a related compound (2-(O6-benzyloxy-purin-9-yl) acetic acid) showed [M+H]⁺ at m/z 285.09 .
  • FT-IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and ether C-O (~1250 cm⁻¹) provide additional confirmation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different cell lines or assays?

  • Methodology :

  • Standardized Assays : Use consistent cell lines (e.g., HB611 for HBV studies ) and normalize activity metrics (e.g., IC₅₀, CC₅₀). For example, compound 16 in HBV-infected cells showed IC₅₀ = 0.03 µM vs. PMEA (IC₅₀ = 0.2 µM) .
  • Data Validation : Cross-validate using orthogonal methods (e.g., qPCR for viral load vs. cytotoxicity assays like MTT). Address batch-to-batch variability in compound purity via HPLC (>98% purity recommended) .
  • Table : Anti-HBV Activity of Selected Analogues
CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
8 0.05>1000>20,000
16 0.03>1000>33,333
PMEA0.2>1000>5,000
Source: Sekiya et al. (2002)

Q. What computational approaches are suitable for modeling interactions between this compound and viral targets (e.g., HBV polymerase)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes. The phosphonomethoxyethyl (PME) group in related compounds (e.g., PMEA) interacts with the viral polymerase active site .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-target complexes. Analyze hydrogen bonds (e.g., between the 2-amino group and Asp83 of HBV polymerase).
  • QSAR Studies : Correlate substituent effects (e.g., methoxy position on the phenylthio group) with anti-HBV activity to guide analog design .

Q. How can metabolic stability and tissue distribution of this compound be evaluated in preclinical models?

  • Methodology :

  • Pharmacokinetic Profiling : Administer the compound orally (e.g., 100 mg/kg in mice) and collect plasma, liver, and kidney samples at timed intervals. LC-MS/MS quantifies the parent compound and metabolites .
  • Metabolite Identification : Incubate the compound with liver microsomes and use HR-MS/MS to detect phase I/II metabolites (e.g., ester hydrolysis products).

Data Contradiction and Validation

Q. When spectral data (e.g., NMR, MS) conflicts with expected structures, what steps should be taken?

  • Methodology :

  • Repeat Synthesis : Ensure reaction conditions are reproducible and intermediates are rigorously purified.
  • Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS/MS fragmentation, compare with theoretical patterns from tools like CFM-ID.
  • Single-Crystal XRD : If crystalline, determine the structure to confirm regiochemistry (e.g., N9 vs. N7 alkylation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.